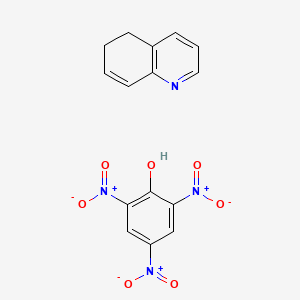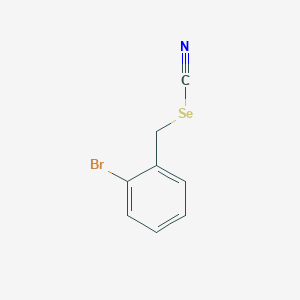
(2-Bromophenyl)methyl selenocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Bromophenyl)methyl selenocyanate is an organoselenium compound with the molecular formula C8H6BrNSe.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromophenyl)methyl selenocyanate typically involves the reaction of 2-bromobenzyl chloride with potassium selenocyanate in the presence of a suitable solvent such as acetone or ethanol. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the toxic and reactive nature of selenium compounds.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Bromophenyl)methyl selenocyanate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert it to selenides.
Substitution: Nucleophilic substitution reactions can replace the selenocyanate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2-Bromophenyl)methyl selenocyanate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for introducing selenium into organic molecules.
Medicine: Research is ongoing into its potential use as an anticancer agent due to the known biological activity of selenium compounds.
Industry: It can be used in the synthesis of materials with specific electronic or optical properties
Wirkmechanismus
The mechanism by which (2-Bromophenyl)methyl selenocyanate exerts its effects involves the interaction of the selenocyanate group with biological molecules. Selenium compounds are known to interact with thiol groups in proteins, leading to the formation of selenoproteins. These interactions can affect various cellular pathways, including antioxidant defense mechanisms and redox signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-Chlorophenyl)methyl selenocyanate
- (2-Fluorophenyl)methyl selenocyanate
- (2-Iodophenyl)methyl selenocyanate
Uniqueness
(2-Bromophenyl)methyl selenocyanate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chloro, fluoro, and iodo analogs, the bromine atom provides a balance between reactivity and stability, making it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
57239-50-6 |
|---|---|
Molekularformel |
C8H6BrNSe |
Molekulargewicht |
275.01 g/mol |
IUPAC-Name |
(2-bromophenyl)methyl selenocyanate |
InChI |
InChI=1S/C8H6BrNSe/c9-8-4-2-1-3-7(8)5-11-6-10/h1-4H,5H2 |
InChI-Schlüssel |
BSDKDQJAMNCZGA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C[Se]C#N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


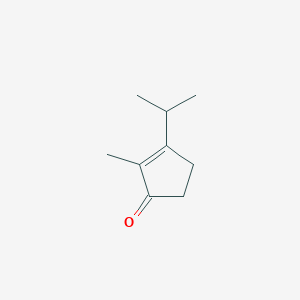
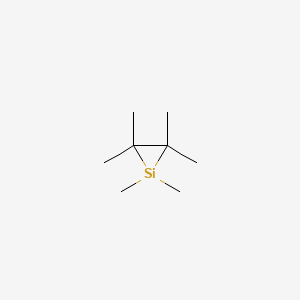
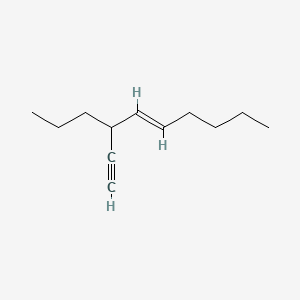
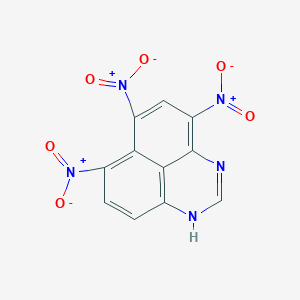
![Diethyl N-[(2-cyanohydrazinyl)methylidene]phosphoramidate](/img/structure/B14629136.png)

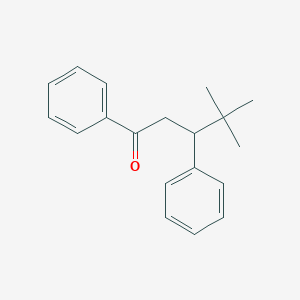
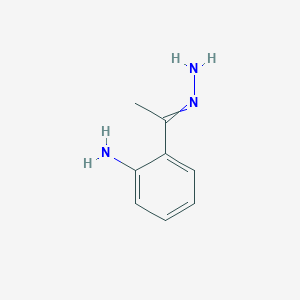
![2,2'-[(Pyridin-4-yl)methylene]bis(3-methyl-1H-indole)](/img/structure/B14629147.png)




